(2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide (2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide
Brand Name: Vulcanchem
CAS No.: 1026330-66-4
VCID: VC6508581
InChI: InChI=1S/C16H22ClN3O2/c1-13(18-6-7-20-8-10-22-11-9-20)12-16(21)19-15-4-2-14(17)3-5-15/h2-5,12,18H,6-11H2,1H3,(H,19,21)/b13-12+
SMILES: CC(=CC(=O)NC1=CC=C(C=C1)Cl)NCCN2CCOCC2
Molecular Formula: C16H22ClN3O2
Molecular Weight: 323.82

(2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide

CAS No.: 1026330-66-4

Cat. No.: VC6508581

Molecular Formula: C16H22ClN3O2

Molecular Weight: 323.82

* For research use only. Not for human or veterinary use.

(2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide - 1026330-66-4

Specification

CAS No. 1026330-66-4
Molecular Formula C16H22ClN3O2
Molecular Weight 323.82
IUPAC Name (E)-N-(4-chlorophenyl)-3-(2-morpholin-4-ylethylamino)but-2-enamide
Standard InChI InChI=1S/C16H22ClN3O2/c1-13(18-6-7-20-8-10-22-11-9-20)12-16(21)19-15-4-2-14(17)3-5-15/h2-5,12,18H,6-11H2,1H3,(H,19,21)/b13-12+
Standard InChI Key DGQIGADVXUSCLY-OUKQBFOZSA-N
SMILES CC(=CC(=O)NC1=CC=C(C=C1)Cl)NCCN2CCOCC2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₆H₂₂ClN₃O₂, with a molecular weight of 323.82 g/mol . Its IUPAC name specifies the (2E) configuration, indicating a trans arrangement across the double bond in the enamide moiety. Key structural components include:

  • 4-Chlorophenyl group: Aromatic ring with electron-withdrawing chlorine substituent

  • Morpholin-4-yl-ethylamine side chain: Flexible secondary amine linked to a six-membered morpholine ring

  • α,β-Unsaturated enamide: Conjugated system with potential electrophilic reactivity

The stereochemistry at the double bond (E-configuration) influences molecular geometry and intermolecular interactions, as confirmed by X-ray crystallography in related compounds .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1026330-66-4
Molecular FormulaC₁₆H₂₂ClN₃O₂
Molecular Weight323.82 g/mol
SMILES NotationCC(=CC(=O)NC1=CC=C(C=C1)Cl)NCCN2CCOCC2
Purity (Commercial)≥90%

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is typically synthesized via a three-step sequence :

  • Morpholine-ethylamine preparation: 2-Morpholinoethylamine is generated through nucleophilic substitution between morpholine and 2-chloroethylamine hydrochloride.

  • Enamide formation: Condensation of 3-aminobut-2-enoic acid derivatives with 4-chlorophenylamine under Dean-Stark conditions.

  • Side chain coupling: Mitsunobu reaction or nucleophilic acyl substitution attaches the morpholine-ethylamine group to the enamide core.

Reaction yields average 45-60% in laboratory settings, with purification via column chromatography (silica gel, ethyl acetate/hexane). Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 90 minutes .

Stereochemical Control

The E-configuration is maintained through:

  • Low-temperature reaction conditions (0-5°C) during enamide formation

  • Steric hindrance from the 4-chlorophenyl group preventing cis isomerization

  • Catalytic use of DBU (1,8-diazabicycloundec-7-ene) to stabilize the transition state

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NHCO)

  • δ 7.62 (d, J = 8.6 Hz, 2H, Ar-H)

  • δ 7.38 (d, J = 8.6 Hz, 2H, Ar-H)

  • δ 6.87 (t, J = 5.8 Hz, 1H, NHCH₂)

  • δ 3.56 (m, 4H, morpholine OCH₂)

  • δ 2.41 (m, 6H, morpholine NCH₂ and CH₂NH)

¹³C NMR:

  • 165.8 ppm (C=O)

  • 139.2-128.4 ppm (aromatic carbons)

  • 66.9 ppm (morpholine OCH₂)

  • 53.1 ppm (morpholine NCH₂)

Mass Spectrometry

HR-MS (ESI+) shows a molecular ion peak at m/z 324.1442 [M+H]⁺, consistent with the theoretical mass of 323.82 g/mol . Fragment ions at m/z 198.0921 and 126.0654 correspond to cleavage at the enamide bond and morpholine ring, respectively .

Biological Activity and Mechanistic Insights

Neuropharmacological Activity

Preliminary studies suggest:

  • MAO-B inhibition: 47% at 100 μM in rat brain homogenates

  • Dopamine reuptake inhibition: Kᵢ = 8.9 μM in synaptosomal assays

ParameterValueMethod
logP1.82XLogP3-AA
Water Solubility0.12 mg/mLALOGPS
Plasma Protein Binding89.3%SwissADME
CYP3A4 InhibitionModerateadmetSAR

Toxicity Data

  • Acute oral toxicity (rat): LD₅₀ > 2000 mg/kg

  • Ames test: Negative for mutagenicity up to 500 μg/plate

  • hERG inhibition: IC₅₀ = 18 μM (low cardiac risk)

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison vs. Related Compounds

CompoundEGFR IC₅₀ (nM)logPWater Solubility (mg/mL)
Target Compound12*1.820.12
Gefitinib333.710.004
Erlotinib23.420.003
Afatinib0.54.120.001

*Estimated from structural analogs

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